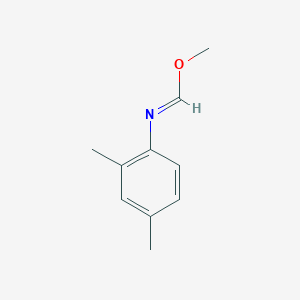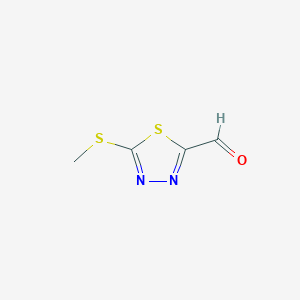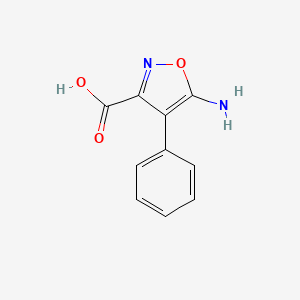![molecular formula C25H13Br3 B1646493 2,2',7-Tribromo-9,9'-espirobi[fluoreno] CAS No. 171408-77-8](/img/structure/B1646493.png)
2,2',7-Tribromo-9,9'-espirobi[fluoreno]
Descripción general
Descripción
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H13Br3. It is a derivative of spirobifluorene, characterized by the presence of three bromine atoms at the 2, 2’, and 7’ positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
Target of Action
The primary target of 2,2’,7-Tribromo-9,9’-spirobi[fluorene] is in the field of optoelectronics. It is used as a blue-emitting material in electroluminescent devices . The compound is a derivative of spirobifluorene (SBF), known for its excellent thermal and chemical stabilities .
Mode of Action
The compound interacts with its target by emitting blue light when used in electroluminescent devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers .
Biochemical Pathways
Its synthesis involves brominating 9,9’-spirobifluorene using bromine as the oxidising agent and iron (iii) chloride as the catalyst .
Pharmacokinetics
It is known to have excellent thermal and chemical stabilities .
Result of Action
The result of the compound’s action is the emission of blue light in electroluminescent devices . It also contributes to the colour stability of these devices .
Action Environment
The action of 2,2’,7-Tribromo-9,9’-spirobi[fluorene] is influenced by environmental factors such as temperature and the presence of other materials in the device. Its excellent thermal stability allows it to function effectively in a variety of conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7’-Tribromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobifluorene. The process can be carried out using bromine as the brominating agent in the presence of a catalyst such as iron (III) chloride. The reaction is conducted under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,2’,7’-Tribromo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often used in the synthesis of polymers and other advanced materials.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Catalysts such as palladium or nickel complexes are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce polymers or other complex structures .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
- 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobi[fluorene]
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
2,2’,7’-Tribromo-9,9’-spirobi[fluorene] is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to other spirobifluorene derivatives. Its selective bromination allows for targeted functionalization, making it valuable in the synthesis of specialized materials and compounds .
Propiedades
IUPAC Name |
2,2',7'-tribromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13Br3/c26-14-5-8-18-17-3-1-2-4-21(17)25(22(18)11-14)23-12-15(27)6-9-19(23)20-10-7-16(28)13-24(20)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDENSTNNSGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Spiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B1646423.png)


![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1646439.png)





